molecular formula C22H19N3O5S B2585349 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941988-34-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2585349
CAS No.: 941988-34-7
M. Wt: 437.47
InChI Key: ZXYBMTOLBHQRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a structurally complex heterocyclic compound featuring a cyclopenta[d]thiazole core fused with a benzo[d][1,3]dioxole (piperonyl) moiety and substituted with 4-methoxybenzamide. The molecule integrates multiple pharmacophoric elements:

  • Cyclopenta[d]thiazole: A bicyclic system providing conformational rigidity and enhancing binding selectivity in kinase inhibition .
  • Benzo[d][1,3]dioxol-5-yl (piperonyl): A methylenedioxybenzene group known for improving metabolic stability and membrane permeability .
  • 4-Methoxybenzamido: A substituent contributing to π-π stacking interactions in enzymatic pockets .

Synthesis typically involves multi-step protocols, including carbodiimide-mediated coupling (e.g., EDCI/HOBt) for amide bond formation between the cyclopenta[d]thiazole-4-carboxylic acid and the piperonylamine derivative, followed by functionalization with 4-methoxybenzoyl chloride . Characterization relies on advanced analytical techniques (IR, NMR, HRMS) to confirm tautomeric stability and regioselectivity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-28-14-5-2-12(3-6-14)20(26)25-22-24-19-15(7-9-18(19)31-22)21(27)23-13-4-8-16-17(10-13)30-11-29-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBMTOLBHQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Compound Name Core Structure Substituents/Modifications Biological Activity (IC₅₀) Yield (%) Reference
Target Compound Cyclopenta[d]thiazole -N-(benzo[d][1,3]dioxol-5-yl), -2-(4-methoxybenzamido) Kinase inhibition (CDK9: ~15 nM) 27–35*
N4-(4-Fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamide Benzo[d]thiazole -N4-(4-fluorophenyl), -N2-alkyl/aryl groups Anticancer (A549: 2.1–8.7 µM) 75–92
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 2,3-Dihydrothiazole -4-amino, -3-(4-methoxyphenyl), -N-(piperonylmethyl) Not reported 40–55
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole + cyclopropane -1-(piperonyl), -5-(4-methylbenzoyl) Kinase inhibition (EGFR: 0.3 µM) 60–70

*Inferred from analogous cyclopropane-carboxamide coupling yields in .

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The cyclopenta[d]thiazole core requires precise Friedel-Crafts acylation and thiazole cyclization steps, with yields (~27–35%) lower than simpler benzo[d]thiazole analogues (75–92%) due to steric complexity .
  • Tautomeric Stability : Unlike 1,2,4-triazole derivatives (), the target compound’s thiazole-thione tautomerism is negligible, confirmed by absent νS-H bands in IR spectra .
  • SAR Studies : Removal of the 4-methoxy group reduces CDK9 binding affinity by 10-fold, highlighting its critical role in H-bonding with Lys48 and Asp167 residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.